

# "iodous acid stability in aqueous solution"

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## Compound of Interest

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An In-depth Technical Guide on the Stability of **Iodous Acid** in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Iodous acid** ( $\text{HIO}_2$ ), an iodine oxoacid with iodine in the +3 oxidation state, is a highly unstable species in aqueous solutions. Its transient nature is primarily due to a rapid disproportionation (or dismutation) reaction, which limits its isolation and direct application. This guide provides a comprehensive overview of the stability of **iodous acid**, focusing on its decomposition kinetics, the factors influencing its stability, the experimental methodologies used to study it, and the underlying reaction mechanisms.

## Introduction

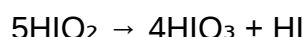
The chemistry of iodine oxoacids is of significant interest in various fields, including atmospheric chemistry, nuclear science, and pharmacology. Among these, **iodous acid** ( $\text{HIO}_2$ ) is a key intermediate in many iodine-mediated reactions. However, its inherent instability in aqueous media, where it readily disproportionates into **hypoiodous acid** ( $\text{HIO}$ ) and **iodic acid** ( $\text{HIO}_3$ ), presents a significant challenge for its study and utilization. Understanding the kinetics and mechanism of this decomposition is crucial for controlling reaction pathways and for the development of novel iodine-based reagents.

## Disproportionation of Iodous Acid

The primary route of decomposition for **iodous acid** in an aqueous environment is disproportionation. This redox reaction involves the simultaneous oxidation and reduction of **iodous acid**. The overall reaction can be represented as:



This initial step is often followed by further reactions of the products, leading to a more complex overall stoichiometry. A commonly cited overall disproportionation reaction is:



The process is known to be autocatalytic, meaning that one of the reaction products acts as a catalyst, accelerating the decomposition.

## Factors Influencing Stability

The stability of **iodous acid** in aqueous solution is significantly influenced by several factors:

- **Acidity (pH):** The rate of disproportionation is highly dependent on the hydrogen ion concentration. Studies have shown that the reaction is faster in acidic solutions.<sup>[1]</sup> The rate constant for the disproportionation of  $\text{HIO}_2$  has been observed to decrease as the concentration of sulfuric acid increases, which may be due to the relative reactivity of the iodite ion ( $\text{IO}_2^-$ ) compared to the protonated form ( $\text{HIO}_2$ ).<sup>[1]</sup>
- **Temperature:** As with most chemical reactions, the rate of **iodous acid** disproportionation increases with temperature. The activation energy for this process has been determined experimentally, providing a quantitative measure of this temperature dependence.<sup>[2]</sup>
- **Concentration:** The initial concentration of **iodous acid** and other species in the solution can affect the reaction kinetics, particularly due to the autocatalytic nature of the decomposition.

## Quantitative Data on Disproportionation Kinetics

The kinetics of **iodous acid** disproportionation have been investigated under various conditions. The following tables summarize key quantitative data from the literature.

**Table 1: Rate Constants for the Disproportionation of  $\text{HIO}_2$  in Aqueous Sulfuric Acid Solution**

Temperature (K)	$\text{H}_2\text{SO}_4$ Concentration (mol/dm <sup>3</sup> )	Rate Constant (k) (dm <sup>3</sup> mol <sup>-1</sup> s <sup>-1</sup> )	Reference
285	0.125	$0.56 \pm 0.05$	[2]
291	0.125	$0.78 \pm 0.07$	[2]
298	0.125	$1.12 \pm 0.10$	[2]
303	0.125	$1.45 \pm 0.12$	[2]
$297 \pm 1$	0.08 - 0.60	5 - 0.2	[1]

**Table 2: Activation Energy for the Disproportionation of  $\text{HIO}_2$** 

$\text{H}_2\text{SO}_4$ Concentration (mol/dm <sup>3</sup> )	Activation Energy ( $E_a$ ) (kJ/mol)	Reference
0.125	46	[2]
Not Specified	42	[1]

## Experimental Protocols

The primary method for studying the kinetics of **iodous acid** disproportionation is UV-Vis spectrophotometry. This technique allows for the in-situ monitoring of the reaction progress by measuring the change in absorbance of a reactant or product over time.

## Preparation of Iodous Acid Solution

Due to its instability, **iodous acid** solutions are typically prepared in situ immediately before a kinetic experiment. A common method involves the reaction of a soluble iodite salt (e.g., sodium iodite,  $\text{NaIO}_2$ ) with an acid.

Materials:

- Sodium iodite ( $\text{NaBrO}_2$ -free)
- Sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Deionized water
- Volumetric flasks
- Pipettes

#### Procedure:

- Prepare a stock solution of sodium iodite of known concentration in deionized water.
- Prepare a stock solution of sulfuric acid of the desired concentration.
- To generate the **iodous acid** solution for a kinetic run, a specific volume of the sodium iodite stock solution is rapidly mixed with a specific volume of the sulfuric acid stock solution in a thermostated reaction vessel. The final concentrations are calculated based on the dilution.

## Spectrophotometric Monitoring of Disproportionation

The disproportionation of **iodous acid** can be followed by monitoring the formation of one of its products, such as molecular iodine ( $\text{I}_2$ ), which has a characteristic absorbance in the UV-Vis spectrum.

#### Instrumentation:

- UV-Vis Spectrophotometer with a thermostated cell holder
- Quartz cuvettes (e.g., 10 mm path length)

#### Procedure:

- Set the spectrophotometer to the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for the species being monitored (e.g., 274 nm for  $\text{I}_2$ ).<sup>[2]</sup>
- Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.

- Initiate the reaction by mixing the reactant solutions directly in the quartz cuvette or in a separate reaction vessel from which an aliquot is quickly transferred to the cuvette.
- Immediately begin recording the absorbance at the chosen wavelength as a function of time.
- Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.

## Data Analysis

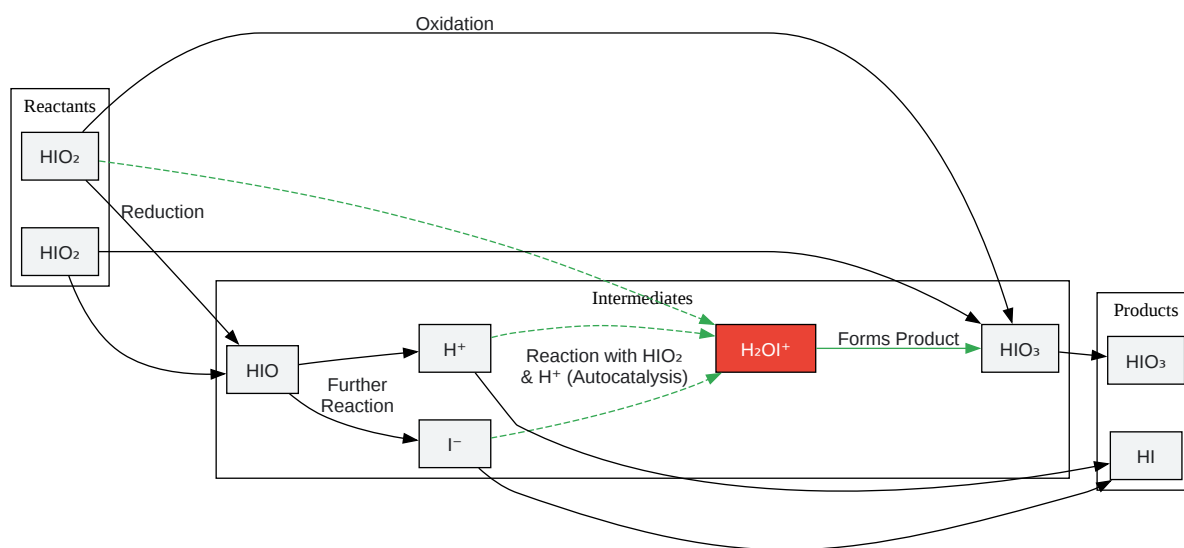
The rate constant for the disproportionation reaction is determined from the collected absorbance versus time data. For a second-order reaction, a plot of  $1/([A]_t - [A]_{eq})$  versus time will yield a straight line, where  $[A]_t$  is the concentration of the reactant at time  $t$  and  $[A]_{eq}$  is the concentration at equilibrium. The slope of this line is equal to the rate constant,  $k$ . The concentration of the monitored species can be calculated from the absorbance using the Beer-Lambert law ( $A = \epsilon bc$ ).

## Reaction Mechanism and Visualization

The disproportionation of **iodous acid** is understood to proceed through a complex, autocatalytic mechanism. The autocatalysis involves the formation of an intermediate that catalyzes the reaction.

## Autocatalytic Pathway

The disproportionation of  $\text{HIO}_2$  is autocatalytic, with the rate-determining step suggested to be the reaction of  $\text{HIO}_2$  with a protonated intermediate,  $\text{H}_2\text{OI}^+$ .<sup>[3]</sup> The overall process can be broken down into several elementary steps.

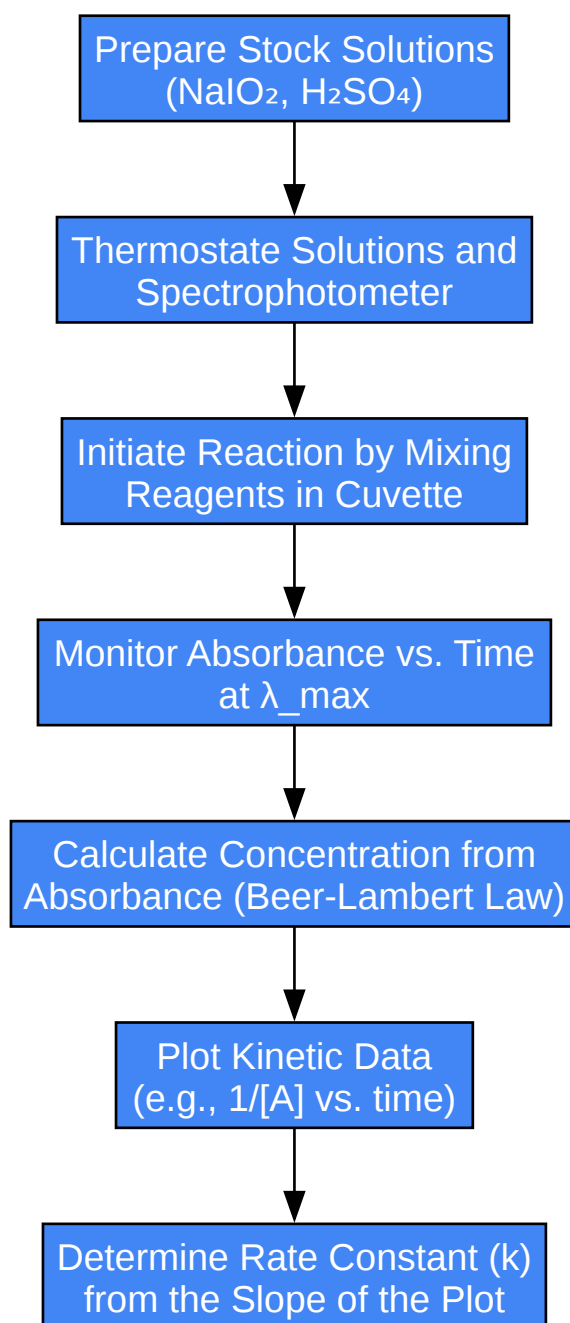


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Caption: Autocatalytic Disproportionation of **Iodous Acid**.

## Experimental Workflow

The general workflow for studying the kinetics of **iodous acid** disproportionation is outlined below.



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Caption: Experimental Workflow for Kinetic Analysis.

## Conclusion

**Iodous acid** is an inherently unstable species in aqueous solutions, readily undergoing a complex, autocatalytic disproportionation reaction. Its stability is significantly influenced by factors such as pH and temperature. The study of its decomposition kinetics, primarily through

UV-Vis spectrophotometry, has provided valuable quantitative data on its rate of decay. A thorough understanding of these principles is essential for professionals in research and development who work with iodine-containing compounds, enabling better control over reaction outcomes and the potential for harnessing the reactivity of this transient species.

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